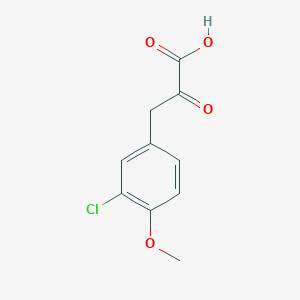
3-(3-Chloro-4-methoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The oxopropanoic acid moiety may participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chloro-4-methoxyphenyl)propionic acid: Similar structure but lacks the oxo group.
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the chloro substituent.
3-(3-Chloro-4-methoxyphenyl)(hydroxy)acetic acid: Similar structure but has a hydroxyl group instead of the oxo group.
Uniqueness
3-(3-Chloro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, along with the oxopropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H9ClO4 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
3-(3-chloro-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9ClO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
ZFJSNTJDYVWWRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




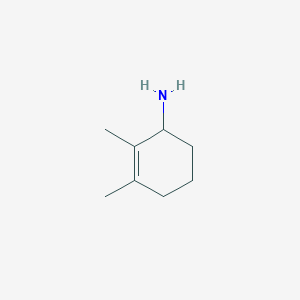

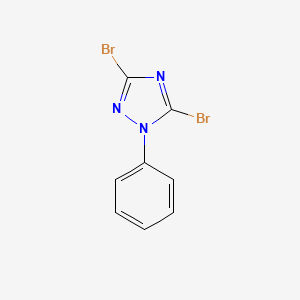
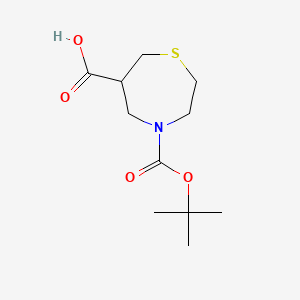
![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)
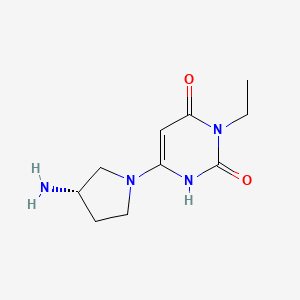

![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)


![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
